Diisopropylidene mannitol
Overview
Description
It is characterized by its di-isopropylidene protection, which makes it a robust intermediary in organic synthesis, especially in carbohydrate chemistry . This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylidene mannitol is typically synthesized from D-mannitol. The process involves the reaction of D-mannitol with 2,2-dimethoxypropane in the presence of an acid catalyst such as stannous chloride. The reaction is carried out in a solvent like 1,2-dimethoxyethane under reflux conditions . The mixture is heated until it becomes clear, and then pyridine is added to neutralize the reaction. The product is then purified through a series of filtration and evaporation steps .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diisopropylidene mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the isopropylidene groups, which provide steric protection to the hydroxyl groups of mannitol .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound back to its original alcohol form.
Major Products Formed
The major products formed from these reactions include diacetonide derivatives, glyceraldehyde derivatives, and other carbohydrate-based compounds .
Scientific Research Applications
Diisopropylidene mannitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diisopropylidene mannitol involves its ability to protect specific hydroxyl groups in mannitol, allowing for selective chemical reactions. The isopropylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring the formation of desired products . This selective protection is crucial in the synthesis of complex carbohydrate molecules and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-cyclohexylidene-D-mannitol: Similar to diisopropylidene mannitol but uses cyclohexylidene groups for protection.
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another derivative with isopropylidene protection but based on glucofuranose.
1,43,6-Dianhydro-D-mannitol: A related compound with different protective groups and applications.
Uniqueness
This compound is unique due to its specific isopropylidene protection, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in carbohydrate chemistry and other fields where selective protection of hydroxyl groups is essential .
Properties
IUPAC Name |
1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYBCPSCYHAGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53735-98-1, 1707-77-3 | |
Record name | 1,2:5,6-Di-O-isopropylidene-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053735981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylidene mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopropylidene mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopropylidene mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2:5,6-di-O-isopropylidene-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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